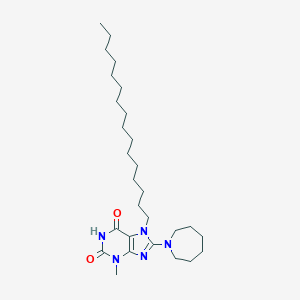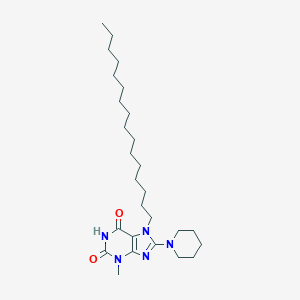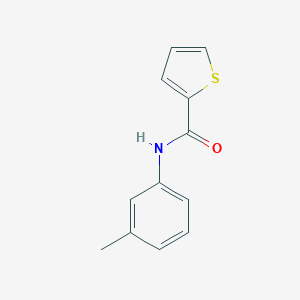![molecular formula C11H14N2OS B403549 2-[2-(ETHYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]ETHAN-1-OL](/img/structure/B403549.png)
2-[2-(ETHYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]ETHAN-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(ETHYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]ETHAN-1-OL is a chemical compound with the molecular formula C11H14N2OS and a molecular weight of 222.31 g/mol . This compound belongs to the benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(ETHYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]ETHAN-1-OL typically involves the reaction of 2-mercaptoethanol with 2-ethylthio-1H-benzimidazole under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-[2-(ETHYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]ETHAN-1-OL can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like acyl chlorides or alkyl halides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced benzimidazole derivatives.
Substitution: Esters or ethers of this compound.
科学研究应用
2-[2-(ETHYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]ETHAN-1-OL has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the synthesis of various organic compounds and materials.
作用机制
The mechanism of action of 2-[2-(ETHYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]ETHAN-1-OL involves its interaction with specific molecular targets and pathways. The benzimidazole ring can mimic the structure of naturally occurring nucleotides, allowing it to interact with DNA and proteins . This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.
相似化合物的比较
Similar Compounds
2-ethylthio-1H-benzimidazole: Shares the benzimidazole core but lacks the ethanol group.
2-mercaptoethanol: Contains the ethanol group but lacks the benzimidazole ring.
Uniqueness
2-[2-(ETHYLSULFANYL)-1H-1,3-BENZODIAZOL-1-YL]ETHAN-1-OL is unique due to the presence of both the benzimidazole ring and the ethylsulfanyl group, which contribute to its diverse chemical reactivity and biological activities .
属性
分子式 |
C11H14N2OS |
|---|---|
分子量 |
222.31g/mol |
IUPAC 名称 |
2-(2-ethylsulfanylbenzimidazol-1-yl)ethanol |
InChI |
InChI=1S/C11H14N2OS/c1-2-15-11-12-9-5-3-4-6-10(9)13(11)7-8-14/h3-6,14H,2,7-8H2,1H3 |
InChI 键 |
SDQJUCRPCMJJCY-UHFFFAOYSA-N |
SMILES |
CCSC1=NC2=CC=CC=C2N1CCO |
规范 SMILES |
CCSC1=NC2=CC=CC=C2N1CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(1,3-benzodioxol-5-yl)-3-bromo-5-(4-bromo-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403467.png)
![1,4-Bis[(2,4-dichlorophenoxy)acetyl]-1,4-diazepane](/img/structure/B403470.png)
![Ethyl 6-methyl-2-[(2-phenylbutanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B403471.png)
![3-bromo-5-(4-bromo-2-thienyl)-N-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403472.png)

![3-bromo-5-(4-bromothiophen-2-yl)-N-(2-chloropyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403475.png)
![3-bromo-5-(4-bromothiophen-2-yl)-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B403476.png)
![Isopropyl 2-[(4-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B403478.png)


![N-[1-(3,4-dichloroanilino)-2-oxo-2-phenylethyl]-2-thiophenecarboxamide](/img/structure/B403482.png)
![3-{[(4-methylphenyl)sulfanyl]methyl}-1-phenyl-1H-pyrazole-4,5-dione 4-[(2-bromophenyl)hydrazone]](/img/structure/B403483.png)
![2-{4-[5-(4-Methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-butyrylamino}-benzoic acid](/img/structure/B403484.png)
